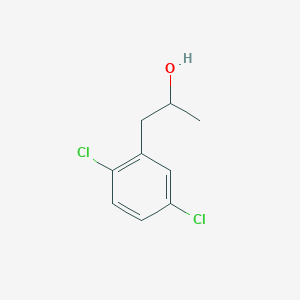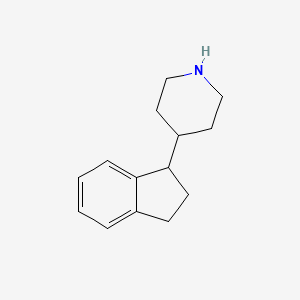
1-(Tetrahydrothiophen-2-yl)cyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Tetrahydrothiophen-2-yl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C11H18O2S It is characterized by the presence of a cyclohexane ring attached to a carboxylic acid group and a tetrahydrothiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tetrahydrothiophen-2-yl)cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: This can be achieved through the cyclization of 1,4-dihalobutanes with sulfur sources under basic conditions.
Attachment to Cyclohexane Ring: The tetrahydrothiophene ring is then attached to a cyclohexane ring through a series of substitution reactions.
Introduction of Carboxylic Acid Group: The final step involves the oxidation of the terminal group to form the carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Tetrahydrothiophen-2-yl)cyclohexane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The tetrahydrothiophene ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted tetrahydrothiophene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Tetrahydrothiophen-2-yl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(Tetrahydrothiophen-2-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with various biomolecules, while the tetrahydrothiophene ring can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its effects on cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Tetrahydrothiophen-3-yl)cyclohexane-1-carboxylic acid
- 1-(Tetrahydrothiophen-2-yl)cyclopentane-1-carboxylic acid
- 1-(Tetrahydrothiophen-2-yl)cyclohexane-2-carboxylic acid
Uniqueness
1-(Tetrahydrothiophen-2-yl)cyclohexane-1-carboxylic acid is unique due to the specific positioning of the tetrahydrothiophene ring and the carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C11H18O2S |
|---|---|
Molekulargewicht |
214.33 g/mol |
IUPAC-Name |
1-(thiolan-2-yl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H18O2S/c12-10(13)11(6-2-1-3-7-11)9-5-4-8-14-9/h9H,1-8H2,(H,12,13) |
InChI-Schlüssel |
QYWFDFCLBRLDCX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(C2CCCS2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Tert-butylphenyl)methyl]pyrrolidine](/img/structure/B13609829.png)











![2-bromo-4H,5H,6H-cyclopenta[b]thiophene](/img/structure/B13609897.png)

